![molecular formula C18H19NO2 B6643260 N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide, also known as DIHB, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of indene derivatives and has been studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to protect against oxidative stress and neuronal damage in Parkinson's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has several advantages as a research tool, including its synthetic availability, stability, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has low solubility in water, which can limit its bioavailability and efficacy. In addition, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has not been extensively studied in clinical trials, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for research on N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide. One potential direction is to investigate its therapeutic potential in other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its efficacy and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and safety profile. Overall, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide is a promising compound with potential therapeutic applications, and further research is needed to fully understand its pharmacological properties.
Métodos De Síntesis
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide can be synthesized using a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl bromoacetate, followed by hydrolysis and amidation with benzoyl chloride. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in preclinical studies. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has also been investigated for its neuroprotective effects in Parkinson's disease models.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-5-2-1-3-6-15)19-11-12-21-17-10-9-14-7-4-8-16(14)13-17/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPZTHOQUTAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

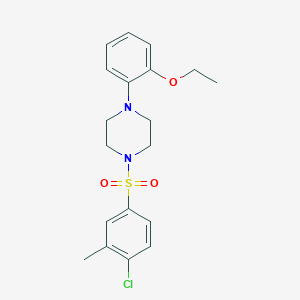

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
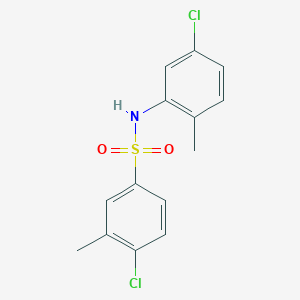



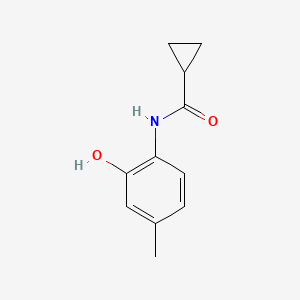
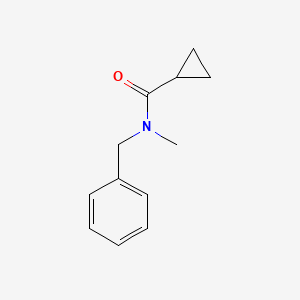
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
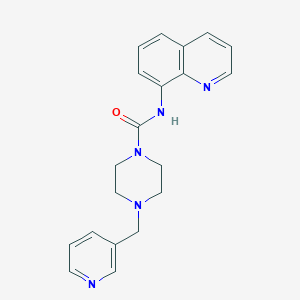
![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)